5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole
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Overview
Description
5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole is an organic compound that features a unique structure combining an indene moiety with a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole typically involves the condensation of indene derivatives with benzodioxole precursors. One common method includes the use of a base-catalyzed aldol condensation reaction, where the indene derivative is reacted with a benzodioxole aldehyde under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Hydrogenated compounds with reduced double bonds
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indene: Shares the indene moiety but lacks the benzodioxole ring.
Benzodioxole: Contains the benzodioxole ring but lacks the indene moiety.
Indole Derivatives: Similar in structure but with a nitrogen atom in the ring system.
Uniqueness: 5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole is unique due to its combination of the indene and benzodioxole moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
2428-30-0 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C17H12O2/c1-2-4-15-13(3-1)6-7-14(15)9-12-5-8-16-17(10-12)19-11-18-16/h1-10H,11H2/b14-9+ |
InChI Key |
GNHKSNFHLPLXDE-NTEUORMPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C=CC4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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